molecular formula C7H17NO3 B13382761 Piperidin-1-ium acetate hydrate

Piperidin-1-ium acetate hydrate

Cat. No.: B13382761
M. Wt: 163.21 g/mol
InChI Key: VZSPEVVSCUBVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-1-ium acetate hydrate is a chemical compound with the molecular formula C7H17NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are widely used in organic synthesis and pharmaceutical applications due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidin-1-ium acetate hydrate can be synthesized through various methods. One common approach involves the reaction of piperidine with acetic acid in the presence of water, leading to the formation of the hydrate form. The reaction typically occurs under mild conditions, with the pH adjusted to favor the formation of the piperidinium ion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process may include steps such as purification through crystallization or distillation to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-ium acetate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperidin-1-ium acetate hydrate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Piperidine derivatives are found in various pharmaceuticals, including analgesics, antipsychotics, and antihypertensives.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of piperidin-1-ium acetate hydrate involves its interaction with molecular targets through various pathways. For instance, in medicinal chemistry, piperidine derivatives can bind to receptors or enzymes, modulating their activity. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-ium acetate hydrate is unique due to its combination of the piperidine ring and the acetate group, which imparts distinct chemical and biological properties. Its hydrate form also enhances its stability and solubility, making it valuable in various applications .

Properties

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

piperidin-1-ium;acetate;hydrate

InChI

InChI=1S/C5H11N.C2H4O2.H2O/c1-2-4-6-5-3-1;1-2(3)4;/h6H,1-5H2;1H3,(H,3,4);1H2

InChI Key

VZSPEVVSCUBVMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1CC[NH2+]CC1.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.